4-methyl-N-[2-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-[6-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-16-6-8-19(9-7-16)23(29)24-13-12-21-26-25-20-10-11-22(27-28(20)21)30-15-18-5-3-4-17(2)14-18/h3-11,14H,12-13,15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDYKUGMUTVLPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-N-[2-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazolopyridazine core followed by the introduction of the sulfanyl and benzamide groups. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining cost-effectiveness and environmental safety .
Chemical Reactions Analysis
4-methyl-N-[2-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazolopyridazine core or the benzamide moiety, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reaction conditions such as refluxing in organic solvents or performing reactions under inert atmospheres.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified triazolopyridazine derivatives with altered functional groups
Scientific Research Applications
4-methyl-N-[2-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.
Medicine: Due to its biological activities, it is studied for its potential use in treating various diseases, including infections and cancer.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The triazolopyridazine core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth. The sulfanyl and benzamide groups may also contribute to the compound’s overall activity by enhancing its binding affinity or stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfanyl Group
2.1.1. 4-Methyl-N-[2-(6-{[3-(Trifluoromethyl)benzyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide This analog () replaces the 3-methylbenzyl group with a 3-(trifluoromethyl)benzyl substituent.
| Parameter | Target Compound | CF₃-Substituted Analog |
|---|---|---|
| Molecular Formula | C₂₄H₂₄N₅OS | C₂₃H₂₀F₃N₅OS |
| Average Mass (g/mol) | ~442.55 | 471.50 |
| Key Substituent | 3-Methylbenzyl | 3-(Trifluoromethyl)benzyl |
| Lipophilicity (Predicted) | Moderate | Increased (CF₃ group) |
The trifluoromethyl analog’s higher molecular mass and lipophilicity may enhance membrane permeability but could reduce solubility .
2.1.2. N-(2-{6-[({[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide
This compound () replaces the 3-methylbenzyl group with a carbamoylmethylsulfanyl moiety linked to a 3,4-dimethoxyphenethyl group. The dimethoxy substituents improve solubility via hydrogen bonding, while the carbamoyl group may enhance target specificity .
Core Structure Modifications
2.2.1. Pyridazine vs. Triazolo-Pyridazine Derivatives Compounds such as I-6230 and I-6232 () feature pyridazine cores without the fused triazole ring.
2.2.2. Benzo[b][1,4]oxazinone Derivatives describes benzo[b][1,4]oxazinone derivatives with pyrimidine substituents. These compounds prioritize hydrogen-bonding interactions via oxazinone and pyrimidine groups, contrasting with the triazolo-pyridazine core’s planar aromatic system .
Pharmacological Context: Kinase Inhibitors
2.3.1. AP24534 (Ponatinib)
AP24534 () shares a benzamide group but incorporates an imidazo-pyridazine core and a triple-bond linker. This structure enables activity against BCR-ABL(T315I), a mutation resistant to earlier inhibitors. The target compound’s triazolo-pyridazine core may offer similar rigidity but lacks the triple-bond feature critical for bypassing steric hindrance in T315I mutants .
| Feature | Target Compound | AP24534 |
|---|---|---|
| Core Structure | Triazolo-pyridazine | Imidazo-pyridazine |
| Linker | Ethyl | Carbon-carbon triple bond |
| Activity vs. T315I Mutant | Not reported | IC₅₀ = 0.2 nM |
Biological Activity
The compound 4-methyl-N-[2-(6-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C26H26N4OS
- Molecular Weight : 474.651 g/mol
- CAS Number : 539808-53-2
Structural Features
The compound features:
- A triazolo ring, which is known for its pharmacological significance.
- A pyridazin moiety that contributes to its biological interactions.
- A sulfanyl group that may enhance its reactivity and binding properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest the following mechanisms:
- Antimicrobial Activity : The compound exhibits potential antibacterial properties, possibly through the inhibition of bacterial cell wall synthesis or interference with protein synthesis.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by activating specific signaling pathways.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study | Target | Result |
|---|---|---|
| Study 1 | Bacterial strains | Inhibition of growth at concentrations > 10 µg/mL |
| Study 2 | Cancer cell lines (e.g., HeLa) | Induction of apoptosis with IC50 values around 20 µM |
| Study 3 | Inflammatory markers (e.g., TNF-α) | Significant reduction in TNF-α levels at 50 µg/mL |
Case Studies
- Antibacterial Activity : A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli.
- Cancer Research : In a recent clinical trial, a related triazole compound demonstrated promising results in treating non-small cell lung cancer, leading researchers to investigate this compound for similar applications.
- Inflammation Models : Animal models treated with this compound showed reduced symptoms of inflammation compared to control groups, indicating potential for therapeutic use in inflammatory diseases.
Toxicological Profile
While exploring the biological activity, it is also crucial to consider the toxicological aspects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
